molecular formula C15H17ClN6O3 B10821805 Vegfr-2

Vegfr-2

Cat. No.: B10821805
M. Wt: 364.79 g/mol
InChI Key: BJHCYTJNPVGSBZ-YXSASFKJSA-N
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Description

Vascular endothelial growth factor receptor 2 (Vegfr-2) is a receptor tyrosine kinase that plays a crucial role in the regulation of angiogenesis, the process by which new blood vessels form from pre-existing vessels. This receptor is primarily activated by vascular endothelial growth factor A, leading to a cascade of signaling events that promote endothelial cell proliferation, migration, and survival . This compound is a key target in cancer therapy due to its role in tumor angiogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Vegfr-2 involves complex biotechnological methods rather than traditional chemical synthesis. One approach includes the expression of this compound in mammalian cell lines, followed by purification using affinity chromatography techniques . The receptor can also be immobilized onto various carriers for use in drug screening and other applications .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cell culture systems. These systems use bioreactors to cultivate mammalian cells that have been genetically engineered to express this compound. The receptor is then harvested and purified using a series of chromatographic steps to ensure high purity and activity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Vegfr-2 is often compared with other receptor tyrosine kinases such as fibroblast growth factor receptor 1 and platelet-derived growth factor receptor. While all these receptors play roles in angiogenesis, this compound is unique in its specificity for vascular endothelial growth factor A and its predominant role in pathological angiogenesis . Similar compounds include rivoceranib, a highly selective this compound inhibitor, which has shown greater selectivity and fewer off-target effects compared to other this compound inhibitors .

Conclusion

This compound is a critical receptor in the regulation of angiogenesis, with significant implications in cancer therapy, ophthalmology, and cardiovascular research. Its unique mechanism of action and specificity for vascular endothelial growth factor A make it a valuable target for therapeutic intervention. The ongoing research and development of this compound inhibitors continue to provide new insights and potential treatments for various diseases.

Properties

Molecular Formula

C15H17ClN6O3

Molecular Weight

364.79 g/mol

IUPAC Name

1-[4-[6-amino-5-[(Z)-methoxyiminomethyl]pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea

InChI

InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23)/b21-7-

InChI Key

BJHCYTJNPVGSBZ-YXSASFKJSA-N

Isomeric SMILES

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2/C=N\OC)N)Cl

Canonical SMILES

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl

Origin of Product

United States

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